molecular formula C16H19NO3S B5749837 N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B5749837
M. Wt: 305.4 g/mol
InChI Key: FBMBPYKUZDUEPT-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-methoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential use in developing new drugs, particularly as antimicrobial agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, an essential precursor for DNA and RNA synthesis in bacteria, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)benzenesulfonamide
  • N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide
  • N-(2,5-dimethylphenyl)-3-methoxybenzenesulfonamide

Uniqueness

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its efficacy as an antimicrobial agent.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-5-6-12(2)15(9-11)17-21(18,19)14-7-8-16(20-4)13(3)10-14/h5-10,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMBPYKUZDUEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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